molecular formula C15H22N2O4 B13788116 benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate

benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate

Cat. No.: B13788116
M. Wt: 294.35 g/mol
InChI Key: JHNBCKVKHSOVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate is a complex organic compound with a unique structure that includes a benzyl group, a methoxy(methyl)amino group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate typically involves multiple steps. One common method includes the reaction of benzyl carbamate with a suitable amine derivative under controlled conditions. The reaction conditions often involve the use of solvents like methanol or dichloromethane and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. It is used in assays to understand enzyme kinetics and receptor-ligand interactions .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It is being explored as a candidate for the treatment of certain diseases due to its ability to interact with specific molecular targets .

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is employed in the production of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • N-methylcarbamate derivatives
  • Methoxy(methyl)amino compounds

Uniqueness

Benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate

InChI

InChI=1S/C15H22N2O4/c1-16(11-7-10-14(18)17(2)20-3)15(19)21-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3

InChI Key

JHNBCKVKHSOVAA-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC(=O)N(C)OC)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.